molecular formula C10H17N3O2 B13529327 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13529327
M. Wt: 211.26 g/mol
InChI Key: SLEBEWIEBCENDK-UHFFFAOYSA-N
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Description

1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and isopropyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

1-Butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1249357-39-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula: C10H17N3O2
  • Molecular Weight: 211.26 g/mol
  • Structure: The compound features a triazole ring substituted with butyl and isopropyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of triazole showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of alkyl substituents like butyl and isopropyl enhances this activity due to increased lipophilicity, which aids in membrane penetration .

Anticancer Properties

Triazoles have also been explored for their anticancer effects:

  • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs or reduced toxicity .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several triazole derivatives including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
1-butyl-5-isopropyl32
Control (standard antibiotic)16

This suggests that while the compound is effective, it may require further optimization to enhance its potency .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
MCF715
HeLa20

These findings highlight the potential of this compound as a lead for further anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural characteristics. The presence of hydrophobic groups such as butyl and isopropyl enhances membrane permeability and interaction with biological targets. Modifications at specific positions on the triazole ring can lead to variations in potency and selectivity against different targets .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-butyl-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O2/c1-4-5-6-13-9(7(2)3)8(10(14)15)11-12-13/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

SLEBEWIEBCENDK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=N1)C(=O)O)C(C)C

Origin of Product

United States

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